(S)-1-Amino-3-isobutoxypropan-2-ol
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Overview
Description
(S)-1-Amino-3-isobutoxypropan-2-ol is a chiral compound with a specific three-dimensional arrangement of atoms It is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-isobutoxypropan-2-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a corresponding ketone or aldehyde using a chiral reducing agent. Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to achieve the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis techniques. These methods often utilize chiral catalysts or biocatalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-isobutoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Amino-3-isobutoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-isobutoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-3-isobutoxypropan-2-ol: The enantiomer of the compound with opposite stereochemistry.
1-Amino-3-methoxypropan-2-ol: A similar compound with a methoxy group instead of an isobutoxy group.
1-Amino-2-propanol: A simpler amino alcohol with a shorter carbon chain.
Uniqueness
(S)-1-Amino-3-isobutoxypropan-2-ol is unique due to its specific stereochemistry and the presence of both amino and isobutoxy groups. This combination of functional groups and chirality makes it valuable in asymmetric synthesis and as a chiral building block in various applications.
Properties
Molecular Formula |
C7H17NO2 |
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Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2S)-1-amino-3-(2-methylpropoxy)propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
TVWDJNUBZPEENC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)COC[C@H](CN)O |
Canonical SMILES |
CC(C)COCC(CN)O |
Origin of Product |
United States |
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